![molecular formula C10H12N4O B2808327 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline CAS No. 314268-42-3](/img/structure/B2808327.png)
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline
Übersicht
Beschreibung
“4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . These types of compounds are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, one compound had a yield of 63% and a melting point of 140–142 °C . The molecular weight of a similar compound, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, is 174.207 g/mol .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Kahveci, B., Özil, M., and Serdar, M. (2008) conducted research on microwave-assisted synthesis involving derivatives of 1,2,4-triazol-5-one, obtained from reactions with p-hydroxy aniline, indicating the role of 1,2,4-triazoles in facilitating efficient synthesis processes under microwave heating (Kahveci, Özil, & Serdar, 2008).
Photoluminescent Copper(I) Complexes
Manbeck, G. F., Brennessel, W., and Eisenberg, R. (2011) explored the synthesis of copper(I) complexes incorporating amido-triazole ligands. These complexes exhibited photoluminescence and were used to study ligand-to-ligand charge transfer (Manbeck, Brennessel, & Eisenberg, 2011).
Evaluation of Thermal Stability
Rao, K. S., Chaudhary, A., Kommu, N., and Sahoo, A. (2016) evaluated the thermal stability of nitro rich 1,2,4-triazoles, indicating their potential use in propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Electrochemical Properties of Phthalocyanines
Keleş, T., Bıyıklıoğlu, Z., Gültekin, E., and Bekircan, O. (2019) studied the electrochemical properties of cobalt(II) and manganese(III) phthalocyanines with 1,2,4-triazole derivatives, indicating their relevance in electrochemistry (Keleş, Bıyıklıoğlu, Gültekin, & Bekircan, 2019).
Synthesis of Azo Dyes
Al-Sheikh, M., Medrasi, H. Y., Sadek, K., and Mekheimer, R. (2014) synthesized new 1,2,4-triazole colorants, indicating the use of 1,2,4-triazole derivatives in dye synthesis (Al-Sheikh, Medrasi, Sadek, & Mekheimer, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can affect the pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The compound’s molecular weight (174202 g/mol) and other physical properties such as boiling point (4021±470 °C at 760 mmHg) and melting point (124 °C) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against cancer cell lines, with ic50 values ranging from 156 to 239 µM .
Eigenschaften
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNOJMFXHRVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
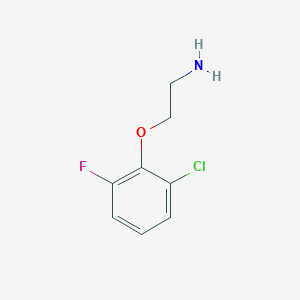

![N-{6-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-3-methylbutanamide](/img/structure/B2808249.png)
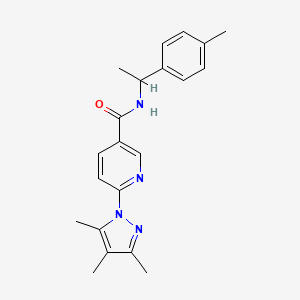
![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2808253.png)


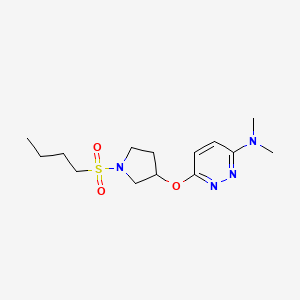
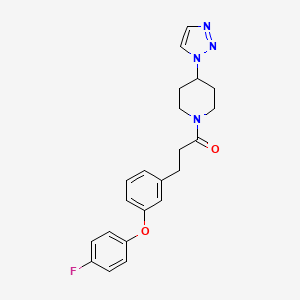
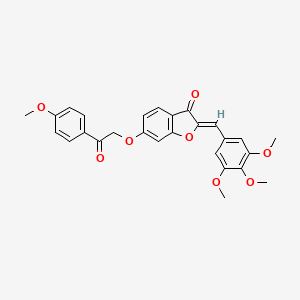
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2808263.png)
![Tert-butyl 4-[2-(1-cyanobutylamino)-1-hydroxy-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2808267.png)
